molecular formula C12H9Br B057062 4-Bromobiphenyl CAS No. 92-66-0

4-Bromobiphenyl

Cat. No. B057062
CAS RN: 92-66-0
M. Wt: 233.1 g/mol
InChI Key: PKJBWOWQJHHAHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromobiphenyl has been explored through various methods, including the bromination of biphenyls with orientation catalysts and the utilization of bromination agents under specific catalysis. For instance, the synthesis using 4-hydroxybiphenyl as a starting material by bromation after esterification to protect the hydroxyl group has been shown to yield lower results in certain conditions but higher yields under the catalysis of ferric chloride with trifluoroacetohypobromous anhydride as the bromination agent (Ren, 2001). Another method involves the controlled bromination of biphenyl using chlorine in place of bromine to effectively inhibit by-products (Jia, 2006).

Molecular Structure Analysis

Electron attachment studies on 4-bromobiphenyl have led to insights into its molecular anion formation, showcasing the molecule's ability to form stable negative ions under specific conditions. This provides a deeper understanding of its molecular structure and stability (Asfandiarov et al., 2019).

Chemical Reactions and Properties

4-Bromobiphenyl undergoes various chemical reactions, including photoinduced polymerization when exposed to UV laser irradiation. This reaction leads to the transformation of self-assembled structures into covalently linked polyphenylene polymer chains, highlighting its potential in materials science (Shen et al., 2015).

Scientific Research Applications

  • Decomposition in Soil : Abramovitch and Bangzhou (1994) demonstrated that 4-bromobiphenyl in soil can be decomposed quickly and almost quantitatively to organic fragments free of bromine using microwave energy in the presence of cuprous oxide and aqueous alkali (Abramovitch & Bangzhou, 1994).

  • Metabolism Study : Kohli et al. (1978) studied the metabolism of 2-, 3-, and 4-bromobiphenyl in rabbits, revealing the production of mono and dihydroxylated metabolic products (Kohli, Wyndham, Smylie, & Safe, 1978).

  • Chemical Synthesis and Analysis : Sundström et al. (1976) discussed the synthesis and gas chromatographic properties of bromobiphenyls, including 4-bromobiphenyl, which are used extensively as flame retardants (Sundström, Hutzinger, Safe, & Zitko, 1976).

  • Synthesis Methods : Feng-cong (2006) reported on a method for synthesizing 4-bromobiphenyl through bromination of biphenyl using an orientation catalyst (Feng-cong, 2006).

  • Molecular Anion Formation : Asfandiarov et al. (2019) explored electron attachment to the 4-bromobiphenyl molecule and the decay channels of its molecular anion (Asfandiarov et al., 2019).

  • Synthesis of Derivatives : Zhu Yan-lon (2015) synthesized 4'-Bromobiphenyl-4-carboxylic acid from 4-bromodiphenyl, highlighting a low-cost and simple process (Yan-lon, 2015).

Safety And Hazards

4-Bromobiphenyl is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Prolonged exposure may cause damage to organs .

Future Directions

Future research on 4-Bromobiphenyl could focus on its long-lived molecular anion formation and competition between electron detachment and dissociation . This could shed light on the earlier anion dissociation kinetic studies in solution .

properties

IUPAC Name

1-bromo-4-phenylbenzene
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InChI

InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
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InChI Key

PKJBWOWQJHHAHG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)Br
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Molecular Formula

C12H9Br
Record name 4-BROMOBIPHENYL
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DSSTOX Substance ID

DTXSID4024640
Record name 4-Bromobiphenyl
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Molecular Weight

233.10 g/mol
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Physical Description

4-bromobiphenyl appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

590 °F at 760 mmHg (NTP, 1992)
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Flash Point

290 °F (NTP, 1992)
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Solubility

Insoluble (NTP, 1992)
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Density

0.9327 (NTP, 1992) - Less dense than water; will float
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Product Name

4-Bromobiphenyl

CAS RN

92-66-0
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Melting Point

196.2 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A solution of 4-bromobiphenyl (7.42 g, 31.87 mmol) in 40 mL THF was prepared, and 10 mL was added to Mg (0.85 g, 35.05 mmol) and one crystal of 12 in THF (10 mL). The Grignard reaction was initiated with the aid of gentle warming by a heat gun. After the iodine color had dissipated, the remaining 30 mL of bromide solution was added dropwise to the reaction mixture. After the reflux subsided, the solution was warmed over an oil bath (70° C.) for 30 minutes, then cooled to 0° C. N-benzyl-(S)-proline methyl ester (5, 2.18 g, 9.96 mmol) in THF (10 mL) was added. After the addition, the solution was allowed to warm to room temperature and stirred for another 8 hours. Saturated NH4Cl (150 mL) was added and the resulting mixture was diluted with Et2O (200 mL). The phases were separated and the organic phase was washed with H2O and brine, dried (MgSO4), and concentrated. The residue was purified over a short silica gel column using 5 to 20% EtOAc/pet ether to a give a white solid, which was recrystalized with CH2Cl2/pet ether to obtain white needles (4.106 g, 83%): mp 85-86° C., 1H NMR (300 MHz, CDCl3) δ 1.60-1.74 (m, 2 H), 1.76-1.88 (m, 1 H), 1.94-2.08 (m, 1 H), 2.40 (dd, J=16.6, 9.0 Hz, 1 H), 2.92-3.00 (m, 1 H), 3.10 (d, J=12.7 Hz, 1 H), 3.38 (d, J=12.5 Hz, 1 H), 4.06 (dd, J=9.3, 4.6 Hz, 1 H), 5.04 (s, 1 H), 7.04-7.60 (m, 14H), 7,68 (d, J=8.3 Hz, 2 H), 7.82 (d, J=8.3 Hz, 2 H).
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Mg
Quantity
0.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
2.18 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
83%

Synthesis routes and methods II

Procedure details

A solution of 4-bromobiphenyl (7.42 g, 31.87 mmol) in 40 mL THF was prepared, and 10 mL was added to Mg (0.85 g, 35.05 mmol) and one crystal of I2 in THF (10 mL). The Grignard reaction was initiated with the aid of gentle warming by a heat gun. After the iodine color had dissipated, the remaining 30 mL of bromide solution was added dropwise to the reaction mixture. After the reflux subsided, the solution was warmed over an oil bath (70° C.), for 30 minutes, then cooled to 0° C. N-benzyl-(S)-proline methyl ester (5, 2.18 g, 9.96 mmol) in THF (10 mL) was added. After the addition, the solution was allowed to warm to room temperature and stirred for another 8 hours. Saturated NH4Cl (150 mL) was added and the resulting mixture was diluted with Et2O (200 mL). The phases were separated and the organic phase was washed with H2O and brine, dried (MgSO4), and concentrated. The residue was purified over a short silica gel column using 5 to 20% EtOAc/pet ether to a give a white solid, which was recrystalized with CH2Cl2/pet ether to obtain white needles (4.106 g, 83%): mp 85-86° C., 1H NMR (300 MHz, CDCl3) δ 1.60-1.74 (m, 2H), 1.76-1.88 (m, 1H), 1.94-2.08 (m, 1H), 2.40 (dd, J=16.6, 9.0 Hz, 1H), 2.92-3.00 (m, 1H), 3.10 (d, J=12.7 Hz, 1H), 3.38 (d, J=12.5 Hz, 1H), 4.06 (dd, J=9.3, 4.6 Hz, 1H), 5.04 (s, 1H), 7.04-7.60 (m, 14H), 7.68 (d, J=8.3 Hz, 2H), 7.82 (d, J=8.3 Hz, 2H).
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Mg
Quantity
0.85 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
2.18 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
83%

Synthesis routes and methods III

Procedure details

To a solution of 3.1 g of 4,4'-dibromo biphenyl in 30 ml tetrahydrofuran was added 3.5 g sodium carbonate and 400 mg of 5% palladium on carbon. To this reaction mixture there was added 2.5 g sodium hypophosphite monohydrate in about 20 ml water. After about one hour, a GC analysis established that all of the starting material had reacted to yield primarily biphenyl with a trace amount of p-mono-bromobiphenyl.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
Z Yuan, J Wang, L Chen, L Zou, X Gong… - CCS Chemistry, 2020 - chinesechemsoc.org
… We report the fabrication of a galactose derivative bearing 4-bromobiphenyl group (BHB) used to achieve an RTP system that functions by methanol identification. Our study concluded …
Number of citations: 39 www.chinesechemsoc.org
CP Brock - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
… Molecules of 4-bromobiphenyl are packed in a layered structure very similar to that of biphenyl itself. The inter-ring dihedral angles of 20.4 and 17.8 o for the two independent molecules …
Number of citations: 33 scripts.iucr.org
NL Asfandiarov, SA Pshenichnyuk… - The Journal of …, 2019 - pubs.aip.org
… In this paper, we probe electron attachment to 4-bromobiphenyl using two setups with different observation windows. The choice of this target molecule was inspired by the puzzling …
Number of citations: 22 pubs.aip.org
PK Freeman, JS Jang, N Ramnath - The Journal of Organic …, 1991 - ACS Publications
… 4-Bromobiphenyl is expected to undergo efficient intersystem crossing due to the heavy-atom effect, and involvement of the triplet state of 4-bromobiphenyl … energy of 4-bromobiphenyl (…
Number of citations: 50 pubs.acs.org
JW Emsley, TJ Horne - Liquid Crystals, 1992 - Taylor & Francis
… , the orientational order parameters for 4-bromobiphenyl. … 4-Bromobiphenyl-d, was obtained by exchange with C6D6 … ) were added under nitrogen to 4-bromobiphenyl (2.25 g, 001 mol). …
Number of citations: 1 www.tandfonline.com
WB Gleason, M Brostrom, MC Etter… - … Section C: Crystal …, 1991 - scripts.iucr.org
… Given that (II) is planar in the solid state and that 4-bromobiphenyl has twist angles of 20 and 18 (Brock, 1980) then it might have been expected that the twist angle for (III) would be …
Number of citations: 6 scripts.iucr.org
FH Case - Journal of the American Chemical Society, 1942 - ACS Publications
… In 1933 Mascarelli1 obtained by the nitration of 4-bromobiphenyl two isomeric … Isomer I, also obtained by the nitration of 4-nitro-4'-bromobiphenyl, has been shown by us to be …
Number of citations: 10 pubs.acs.org
J Kohli, C Wyndham, M Smylie, S Safe - Biochemical Pharmacology, 1978 - Elsevier
… - and 4-bromobiphenyl in the … 4-bromobiphenyl metabolites confirmed their structures as 4’-bromo-4-biphenylol and 4’-bromo3.4-biphenyldiol. The metabolism of 4’[*H]4-bromobiphenyl …
Number of citations: 31 www.sciencedirect.com
PK Freeman, J Jang, CM Haugen - Tetrahedron, 1996 - Elsevier
… Irradiation of BpBr 2 in acetonitrile resulted in the formation of 4-bromobiphenyl (BpBr) as the major product at up to 40 min irradiation and 22% conversion of the starting material, …
Number of citations: 14 www.sciencedirect.com
YY Qiu, H Gu, PF Zhang, WM Xu - Organic Preparations and …, 2009 - Taylor & Francis
… 2-Fluoro-4-bromobiphenyl (2) is the key intermediate for the … acid to obtain 2-fluoro-4-bromobiphenyl in good yield (87%). … the preparation of 2-fluoro-4-bromobiphenyl ( Scheme 1 ) from …
Number of citations: 3 www.tandfonline.com

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